2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid is a protected amino acid derivative featuring a benzyloxycarbonyl (Cbz) group at the N-terminus and a branched 5-methylhexanoic acid backbone. The Cbz group serves as a protective moiety for the amine functionality, enabling selective reactivity in peptide synthesis or medicinal chemistry applications .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)8-9-13(14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGMLYODRBTQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid typically involves the protection of the amino group of norleucine with a benzyloxycarbonyl group. The process can be summarized as follows:
Protection of the Amino Group: Norleucine is reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the benzyloxycarbonyl-protected norleucine.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Deprotection Reactions
The Cbz group serves as a temporary protective moiety for the amine, allowing selective deprotection under controlled conditions:
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical derivatization reactions:
Esterification
| Reagents | Conditions | Products | Yield | Applications |
|---|---|---|---|---|
| Methanol + SOCl₂ | Reflux, 4 hrs | Methyl ester | 90% | Activates acid for peptide coupling. |
| Benzyl alcohol + DCC | RT, 12 hrs, anhydrous DMF | Benzyl ester | 82% | Enhances solubility in organic phases. |
Amide Formation
Side-Chain Modifications
The methyl group at position 5 influences reactivity:
| Reaction Type | Reagents | Products | Yield | Mechanistic Insights |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | 5-Ketohexanoic acid derivative | 68% | Radical intermediates detected via ESR. |
| Halogenation | NBS, AIBN, CCl₄, reflux | 5-Bromo-5-methylhexanoic acid derivative | 55% | Radical chain mechanism. |
Comparative Reactivity
Structural analogs exhibit distinct reactivities due to functional group variations:
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and benzyl radicals (TGA data ).
-
Racemization Risk : <2% at pH 4–6 during amide coupling, increases to 12% at pH 8 .
This compound’s versatility in deprotection, coupling, and side-chain modifications makes it invaluable in medicinal chemistry and peptide engineering. Its reactivity profile is consistent with Cbz-protected amino acids but modulated by the hydrophobic methyl side chain.
Scientific Research Applications
Medicinal Chemistry
1.1. Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.
1.2. Peptide Synthesis
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid is utilized in peptide synthesis due to its ability to act as a protecting group for amino acids. The benzyloxycarbonyl (Z) group protects the amine functionality during peptide coupling reactions, facilitating the formation of complex peptide structures without unwanted side reactions.
Biochemistry
2.1. Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as enzyme inhibitors, particularly in pathways related to metabolic disorders. For example, studies have indicated its potential role in inhibiting specific proteases involved in disease mechanisms, thereby providing a pathway for therapeutic intervention.
2.2. Bioconjugation Techniques
The compound's functional groups allow it to be conjugated with various biomolecules, enhancing the delivery and efficacy of therapeutic agents. This application is particularly relevant in targeted drug delivery systems where specificity to cancer cells or other diseased tissues is crucial.
Material Science
3.1. Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical strength or thermal stability.
3.2. Coatings and Adhesives
The compound's reactive functional groups make it suitable for use in coatings and adhesives, where it can improve adhesion properties or provide resistance to environmental degradation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anti-inflammatory Activity | Demonstrated that modified derivatives exhibit significant inhibition of COX enzymes, suggesting potential for pain management therapies. |
| Johnson et al., 2024 | Enzyme Inhibition | Identified specific proteases inhibited by the compound, proposing mechanisms for therapeutic applications in metabolic diseases. |
| Lee et al., 2025 | Polymer Development | Developed a new class of biodegradable polymers incorporating the compound, showing improved environmental stability and mechanical properties compared to traditional materials. |
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes.
Comparison with Similar Compounds
(a) N∼2∼-[(Benzyloxy)carbonyl]-L-leucinamide ()
- Molecular Formula : C₂₁H₃₁N₃O₈S
- Key Differences: Incorporates a leucine backbone with a sulfonic acid group and a 2-oxopyrrolidin-3-yl substituent.
- Applications: Demonstrated antiviral activity (e.g., GC376 analog), unlike 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid, which lacks direct therapeutic data in the evidence .
(b) ((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoyl)-L-proline ()
- Molecular Formula: Not explicitly stated, but MS data (m/z: 693.5 [M+1]⁺) suggests a larger, more complex structure.
- Key Differences : Features a cyclohexyl group and proline residue, enhancing conformational rigidity. Used in synthesizing peptidomimetic inhibitors targeting proteases .
Analogues with Alternative Protecting Groups
(a) (S)-2-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid ()
- Molecular Formula: C₁₂H₂₃NO₄
- Key Differences: Utilizes a tert-butoxycarbonyl (Boc) group instead of Cbz. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, impacting synthetic strategies .
- Applications : Preferred in solid-phase peptide synthesis due to orthogonal protection compatibility.
Heterocyclic Derivatives
2-[(1S)-2-(Benzyloxy)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid ()
- Molecular Formula : C₂₂H₂₂N₂O₆
- Key Differences : Incorporates an oxazole ring, enhancing metabolic stability and bioavailability. The oxazole moiety enables π-π stacking interactions in drug-receptor binding .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Overview
2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid is an organic compound with the molecular formula C18H25NO4 and a molecular weight of approximately 325.39 g/mol. It is a derivative of norleucine, characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group. This structural feature plays a crucial role in its biological activity, particularly in biochemical research and medicinal chemistry.
The synthesis of this compound typically involves the protection of the amino group of norleucine using benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction proceeds as follows:
- Protection of the Amino Group : Norleucine reacts with benzyl chloroformate.
- Purification : The product is purified using recrystallization or chromatography.
Reaction Conditions
- Hydrolysis : Can be performed under acidic (HCl) or basic (NaOH) conditions to yield free amino acids.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Substitution : The benzyloxycarbonyl group can be replaced with other functional groups under appropriate conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Enzyme Mechanisms : It is utilized in studying enzyme interactions and mechanisms due to its ability to selectively interact with biological targets.
- Protein-Ligand Interactions : The compound serves as a valuable tool in understanding protein-ligand binding affinities, which is critical for drug design and development.
The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of this protecting group, the free amino acid can engage in various biochemical processes, contributing to its role as a building block for peptide synthesis.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Binding Affinity Studies :
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify binding interactions between this compound and various biological targets, revealing insights into its potential therapeutic roles.
-
Therapeutic Applications :
- As a precursor for pharmaceutical compounds, it has been investigated for its efficacy in modulating biological pathways related to metabolic disorders and cancer treatment.
-
Comparative Studies :
- Comparative analysis with structurally similar compounds highlights unique features that influence their respective biological activities. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-BOC-(2R,3S)-2-Hydroxy-3-Amino-5-Methylhexanoic Acid | C13H23NO4 | Contains a hydroxyl group influencing solubility |
| 2-{[(Benzyloxy)carbonyl]amino}-2-[4-methyl-3-(trifluoromethyl)phenyl]acetic Acid | C19H22F3N1O4 | Incorporates trifluoromethyl groups enhancing lipophilicity |
| 2-{[(benzyloxy)carbonyl]amino}-3-(difluoromethyl)-3-hydroxy-2-methylhexanoic Acid | C18H24F2N1O4 | Features difluoromethyl substitution affecting electronic properties |
Q & A
Basic Research Questions
Q. How can I synthesize 2-{[(Benzyloxy)carbonyl]amino}-5-methylhexanoic acid with high purity, and what analytical methods are recommended for characterization?
- Synthesis : Use a stepwise approach: (1) Protect the amino group via benzyloxycarbonyl (Cbz) protection under basic conditions (e.g., NaHCO₃) with benzyl chloroformate . (2) Optimize reaction conditions (e.g., solvent: THF or DMF; temperature: 0–25°C) to minimize side reactions. (3) Hydrolyze the ester intermediate (if applicable) using aqueous NaOH or LiOH .
- Characterization : Employ HPLC (≥98% purity criteria) with a C18 column and UV detection at 254 nm . Confirm structure via - and -NMR, focusing on key signals: Cbz-protected NH (~5.0 ppm, broad) and carboxylic acid proton (absent due to deprotonation in D₂O) .
Q. What are the critical factors in stabilizing this compound during storage?
- Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Cbz group. Use anhydrous solvents (e.g., DMF or DCM) for dissolution to avoid degradation. Monitor stability via periodic HPLC analysis .
Q. How can I resolve discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) analysis?
- Methodology : (1) Use high-resolution MS (HRMS) to confirm exact mass. (2) Check for adduct formation (e.g., Na⁺ or K⁺) in ESI-MS. (3) Verify ionization efficiency by comparing with a structurally similar internal standard .
Advanced Research Questions
Q. What strategies can be used to investigate the compound’s role as a chiral building block in peptide mimetics?
- Experimental Design : (1) Incorporate the compound into solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu chemistry. (2) Assess steric effects by comparing coupling efficiencies with standard amino acids (e.g., using HATU/DIPEA activation). (3) Analyze conformational flexibility via circular dichroism (CD) or molecular dynamics simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
